![molecular formula C31H34N6O7S2 B2504952 N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 309968-50-1](/img/structure/B2504952.png)
N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C31H34N6O7S2 and its molecular weight is 666.77. The purity is usually 95%.
BenchChem offers high-quality N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Functionalization
One area of application is in the field of chemical synthesis, where sulfonamide derivatives are used as building blocks for constructing more complex molecules. For example, a study demonstrated the use of a "click-chemistry" approach to functionalize the known antibiotic fragment sulfanilamide with bidentate pyridyl-triazole pockets, leading to the synthesis of metal complexes with potential antimicrobial activity (Miller et al., 2019). This indicates that compounds with similar sulfonamide functionalities could be employed in the design and synthesis of new molecules with biological or catalytic properties.
Antimicrobial Activity
Sulfonamide derivatives have been investigated for their antimicrobial properties. The incorporation of triazole and sulfonamide moieties into molecules has been associated with the development of compounds exhibiting antimicrobial activity. For instance, certain compounds prepared by the condensation of chlorosulfonyl triazolo pyridine with aryl amine demonstrated excellent herbicidal activity, suggesting a potential application in developing new herbicides with sulfonamide components (Moran).
Organic Photophysics and Photochemistry
Research into sulfonamide derivatives also extends into the realm of photophysics and photochemistry, where these compounds are examined for their light-absorbing and emitting properties. The study of organometallic functionalities combined with sulfonamide groups, as seen in certain rhenium(I) complexes, unveils their potential in photophysical applications due to their characteristic fluorescent properties (Jones et al., 2003).
Drug Development and Medicinal Chemistry
In medicinal chemistry, sulfonamide derivatives are explored for their drug-like properties, including as ligands for receptor imaging. For example, research on nonpeptide angiotensin II antagonists, which are sulfonamide derivatives, has shown their utility in receptor imaging, indicating potential applications in diagnostic imaging and drug development (Hamill et al., 1996).
Eigenschaften
IUPAC Name |
N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N6O7S2/c1-42-23-10-8-22(9-11-23)33-29(38)20-45-31-35-34-28(37(31)26-18-24(43-2)12-15-27(26)44-3)19-32-30(39)21-6-13-25(14-7-21)46(40,41)36-16-4-5-17-36/h6-15,18H,4-5,16-17,19-20H2,1-3H3,(H,32,39)(H,33,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBSYRRPGCCHKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N6O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

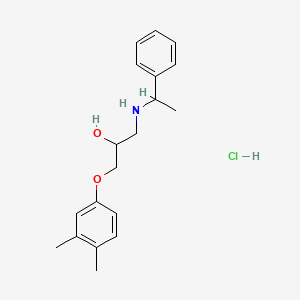
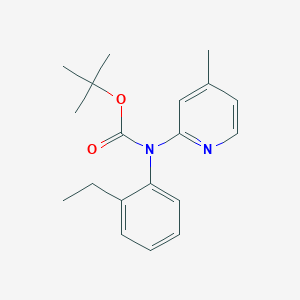
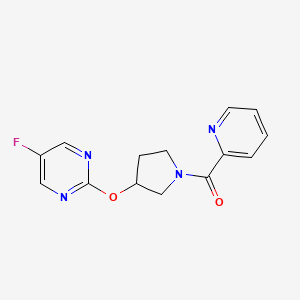
![Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate](/img/structure/B2504878.png)
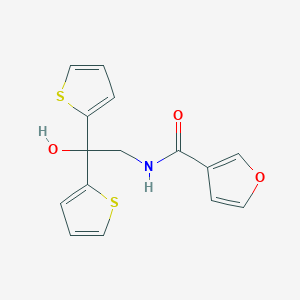
![2-(4-(3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2504881.png)
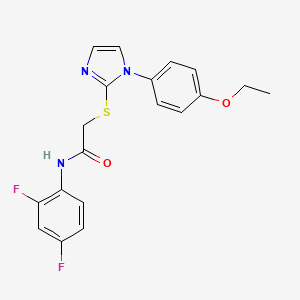
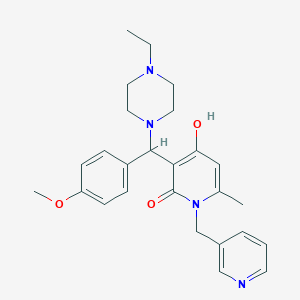
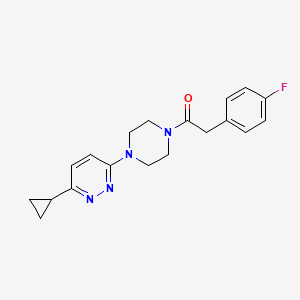
![ethyl 1-(2-chlorobenzyl)-3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)

![N-(11-Oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-3-yl)prop-2-enamide](/img/structure/B2504889.png)
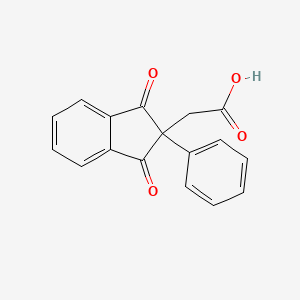
![(Z)-2-(furan-2-ylmethylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2504891.png)